molecular formula C16H23NO5 B8014388 (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

Cat. No.: B8014388
M. Wt: 309.36 g/mol
InChI Key: HHLRSIRFPJAVAT-UHFFFAOYSA-N
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Description

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid (CAS 876755-79-2) is a chiral amino acid derivative of significant value in medicinal chemistry and advanced peptide synthesis . The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality, which enhances stability during synthetic processes and allows for orthogonal deprotection under mild acidic conditions without affecting other sensitive groups . The 4-isopropoxyphenyl substituent contributes to the molecule's lipophilicity and introduces steric and electronic properties that are valuable for structure-activity relationship (SAR) studies in drug discovery campaigns . Its primary application is as a sophisticated building block for the construction of complex peptides and potential therapeutic agents. The rigid, chiral center and the aromatic moiety make it particularly useful for investigating interactions with biological targets, such as enzymes and receptors, which can aid in the development of treatments for conditions like cancer or fibrosis . The Boc-protected amine is stable towards a wide range of nucleophiles and bases but can be cleanly removed with acids to generate the free amine, ready for peptide coupling reactions . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRSIRFPJAVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Aldehyde Activation : 4-Isopropoxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol, forming the α-aminonitrile intermediate1.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl at 80°C for 12 hours2.

  • Boc Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst3.

Key Parameters:

  • Temperature: 0–5°C for nitrile formation; 80°C for hydrolysis.

  • Yield: 60–70% after Boc protection.

  • Enantiomeric Excess: 50–60% without chiral catalysts.

Asymmetric Hydrogenation

This method achieves higher enantioselectivity using chiral transition-metal catalysts.

Substrate Preparation

  • Enamide Synthesis : 4-Isopropoxyphenylglyoxylic acid is condensed with benzylamine to form an enamide4.

  • Hydrogenation : The enamide undergoes asymmetric hydrogenation with a ruthenium-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]) under 50 bar H₂ pressure5.

Optimization Data:

ParameterOptimal ValueEffect on ee
H₂ Pressure50 bar↑ ee by 15%
Solvent (THF/MeOH)3:1 v/v↑ yield 20%
Temperature25°CPrevents racemization
  • Yield : 85–90%

  • ee : 92–95%

Dynamic Kinetic Resolution (DKR)

DKR combines racemization and enzymatic resolution to achieve near-quantitative yields.

Procedure

  • Racemic Substrate : 2-Amino-2-(4-isopropoxyphenyl)acetic acid is synthesized via classical methods.

  • Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-enantiomer intact6.

  • Boc Protection : The remaining (R)-amine is protected using Boc anhydride.

Performance Metrics:

  • Conversion : 98%

  • ee : 99%

  • Catalyst Reusability : 10 cycles without significant loss of activity.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Setup :

    • Reactor 1 : Enamide synthesis (residence time: 30 min).

    • Reactor 2 : Asymmetric hydrogenation (Ru-BINAP immobilized on silica)7.

    • Reactor 3 : Boc protection (residence time: 20 min).

Economic Analysis:

MetricBatch ProcessFlow Process
Annual Output (kg)5001,200
Cost per kg ($)12,0008,500
Waste Volume (L/kg)15040

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Strecker Synthesis60–7050–60Moderate10,000
Asymmetric Hydrogenation85–9092–95High15,000
Dynamic Kinetic Resolution9899High12,500
Continuous Flow90–9595–98Very High8,500

Challenges and Solutions

Racemization During Boc Protection

  • Cause : Acidic conditions (e.g., HCl) promote epimerization.

  • Solution : Use neutral Boc-activating agents (e.g., HATU) in dimethylacetamide (DMA)8.

Catalyst Deactivation in Hydrogenation

  • Cause : Sulfur impurities in substrates poison Ru catalysts.

  • Solution : Pre-treat substrates with activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a phenyl ring substituted with an isopropoxy group, which enhances its biological activity.

Peptide Synthesis

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid serves as an important intermediate in peptide synthesis. The Boc group can be easily removed under acidic conditions, allowing the amino group to participate in coupling reactions essential for forming peptides and other biologically active compounds. This makes it a valuable building block in the development of new therapeutics.

Structure-Activity Relationship Studies

The compound's unique structure allows researchers to investigate structure-activity relationships (SAR) in drug development. By modifying the phenyl ring or the Boc group, scientists can assess how these changes affect binding affinity to various biological targets, such as receptors or enzymes. This can lead to the identification of novel compounds with enhanced pharmacological properties.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during synthesis.
  • Formation of the Carboxylic Acid Moiety : The carboxylic acid can undergo standard reactions such as esterification or amidation.
  • Deprotection : The Boc group is removed through acid-catalyzed hydrolysis or by using nucleophiles, yielding a free amine that can be utilized in further reactions.

Interaction Studies

Preliminary studies have demonstrated that this compound can exhibit unique binding characteristics when modified. For instance, variations in substituents on the phenyl ring significantly alter interaction profiles with biological targets, suggesting potential therapeutic applications in conditions like cancer or fibrosis.

Mechanism of Action

The mechanism of action of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring or amino acid backbone. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid C₁₅H₂₁NO₅ 4-isopropoxyphenyl, Boc ~295.3 (calc.) High lipophilicity; used in peptide synthesis
(2R)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid C₁₀H₁₃NO₄ 2,4-dimethoxyphenyl, NH₂ 211.22 Enhanced solubility in polar solvents; potential CNS activity
(2R)-2-amino-2-(4-bromo-3-hydroxyphenyl)acetic acid C₈H₈BrNO₃ 4-bromo-3-hydroxyphenyl, NH₂ 274.06 Bromine increases molecular weight; possible halogen bonding in crystallography
(R)-N-Boc-allylglycine C₁₀H₁₇NO₄ Allyl group, Boc 215.24 Allyl group enables further functionalization (e.g., click chemistry)

Key Observations :

  • Lipophilicity : The isopropoxy group in the target compound confers higher lipophilicity compared to methoxy or hydroxy substituents, favoring membrane permeability in drug design.
  • Steric Effects : The bulky isopropoxy group may hinder crystallization or receptor binding compared to smaller substituents like methoxy .
  • Synthetic Utility : Boc protection (common in and ) enhances stability during reactions, unlike unprotected amines in analogues from –6 .

Biological Activity

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities and applications in pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety, which together contribute to its unique chemical properties. The following sections detail its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol

The synthesis of this compound typically involves several organic chemistry techniques, including the protection of amines and subsequent reactions to form the desired amino acid structure. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further chemical modifications and peptide synthesis.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate. The following subsections summarize key findings related to its biological interactions.

Binding Affinity and Mechanisms

Preliminary studies indicate that this compound may exhibit unique binding characteristics due to modifications on the phenyl ring. Investigations into its binding affinity with various receptors or enzymes are essential for understanding its pharmacological effects. Similar compounds have shown that structural modifications can significantly alter interaction profiles, suggesting that this compound may also possess unique pharmacodynamics.

Case Studies and Research Findings

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundPotential Peptide IntermediateN/A
4-Amino-N-phenylbenzamideAurora-A Inhibition0.075
Xanthone 37Antitumor Activity8.67
Compound 28bAurora-A Selectivity0.32

Q & A

Q. What are the recommended synthetic routes for (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid in academic settings?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the 4-isopropoxyphenylacetic acid scaffold. Key steps include:

Chiral amino acid preparation : Start with (R)-2-amino-2-(4-isopropoxyphenyl)acetic acid. Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) under nitrogen .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the Boc-protected product.

Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and NMR (e.g., ¹H/¹³C for Boc-group confirmation at δ ~1.4 ppm) .

  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldPurityReference
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT, 12h85%>95% (HPLC)
Acid CouplingEDC/HOBt, DIPEA, DMF, 24h78%97% (NMR)

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC-3 column with a hexane/isopropanol mobile phase (90:10, 1 mL/min). Retention times for enantiomers should differ by ≥1.5 minutes .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • Optical Rotation : Compare [α]D values with literature (e.g., (R)-enantiomer: [α]D = +15° to +20° in methanol) .

Advanced Research Questions

Q. What challenges arise in solid-state structure determination using X-ray crystallography, and how can they be mitigated?

  • Methodological Answer :
  • Challenges :

Crystal Quality : Poor diffraction due to flexible isopropoxy group. Mitigate by slow vapor diffusion (e.g., ether/pentane) .

Disorder : Isopropoxy or Boc groups may exhibit rotational disorder. Use SHELXL’s PART and SIMU instructions to model partial occupancy .

  • Software : SHELXD (for phasing) and OLEX2 (for visualization) improve accuracy. Refinement with SHELXL often achieves R1 < 0.05 for high-resolution data .

Q. How does the isopropoxy substituent influence reactivity in peptide coupling reactions?

  • Methodological Answer :
  • Steric Effects : The bulky isopropoxy group reduces nucleophilic attack at the α-carbon, requiring optimized coupling agents (e.g., HATU over DCC) .
  • Solubility : Enhanced lipophilicity necessitates polar aprotic solvents (DMF or DMSO) for homogeneous reactions.
  • Table 2 : Coupling Efficiency with Different Agents
Coupling AgentSolventYield
EDC/HOBtDMF65%
HATU/DIPEADMSO82%

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

  • Methodological Answer :
  • Solvent Effects : Compare DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) with experimental data in deuterated DMSO vs. CDCl₃. Hydrogen bonding in DMSO upfield-shifts carboxylic protons .
  • Dynamic Effects : Rotameric equilibria of the isopropoxy group broaden signals. Use variable-temperature NMR (VT-NMR) to resolve splitting .
  • Validation : Cross-check with HSQC/HMBC for unambiguous assignment .

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